Lyn-Peptid-Inhibitor

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lyn peptide inhibitor is a synthetic compound designed to inhibit the activity of the Lyn tyrosine kinase, a member of the Src family of protein tyrosine kinases. Lyn kinase plays a crucial role in various cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. Dysregulation of Lyn kinase activity has been implicated in several pathological conditions, such as cancers, autoimmune diseases, and inflammatory disorders .

Wissenschaftliche Forschungsanwendungen

Lyn peptide inhibitors have a wide range of scientific research applications, including:

Chemistry: Used as tools to study the structure and function of Lyn kinase and its role in various signaling pathways.

Biology: Employed to investigate the role of Lyn kinase in cellular processes such as proliferation, differentiation, and apoptosis.

Medicine: Potential therapeutic agents for the treatment of cancers, autoimmune diseases, and inflammatory disorders.

Wirkmechanismus

Target of Action

The primary target of the Lyn peptide inhibitor is the Lyn tyrosine kinase . Lyn is a member of the Src family kinases and plays a crucial role in various cellular processes such as proliferation, differentiation, apoptosis, migration, and metabolism . It is an important signaling intermediary, modulating different inputs to regulate these outputs . Lyn has well-established functions in most hematopoietic cells, influencing c-kit signaling in progenitors, and mature cell receptor/integrin signaling in erythrocytes, platelets, mast cells, and macrophages .

Mode of Action

The Lyn peptide inhibitor works by blocking the activation of Lyn and inhibiting the binding of Lyn tyrosine kinase to the βc subunit of IL-3/GM-CSF/IL-5 receptors . This inhibitor is designed to block a specific signal from a receptor while keeping other signals intact . The peptide is N-stearated to enable cellular internalization . The stearated peptide blocks the binding of Lyn to the βc receptor and the activation of Lyn .

Biochemical Pathways

The Lyn peptide inhibitor affects the Lyn-dependent functions of IL-5, such as eosinophil differentiation from stem cells and eosinophil survival . Lyn kinase is a key player in the IL-5 signaling pathway, which regulates many eosinophil functions including locomotion, degranulation, expression of adhesion molecules, cytokine synthesis, production of mediators such as oxygen radicals and leukotrienes, and cytotoxicity for parasites .

Pharmacokinetics

The inhibitor is designed to be cell-permeable, suggesting it can readily enter cells . The peptide is N-stearated to enable cellular internalization . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the Lyn peptide inhibitor and their impact on its bioavailability.

Result of Action

The Lyn peptide inhibitor has been shown to block eosinophil differentiation, survival, and airway eosinophilic inflammation . When applied in vivo, the Lyn-binding peptide significantly inhibited airway eosinophil influx in a mouse model of asthma . The lipopeptide had no effect on basophil histamine release or on the proliferation of B cells and T cells .

Biochemische Analyse

Biochemical Properties

The Lyn peptide inhibitor interacts with various biomolecules, most notably the Lyn tyrosine kinase and the βc subunit of IL-3/GM-CSF/IL-5 receptors . The nature of these interactions involves the blocking of Lyn activation and the inhibition of the binding of Lyn tyrosine kinase to the βc subunit .

Cellular Effects

The Lyn peptide inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by blocking Lyn activation, which in turn inhibits the Lyn-coupled IL-5 receptor signaling pathway . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The Lyn peptide inhibitor exerts its effects at the molecular level through a series of binding interactions with biomolecules. It blocks Lyn activation and inhibits the binding of Lyn tyrosine kinase to the βc subunit of IL-3/GM-CSF/IL-5 receptors . This can lead to changes in gene expression and enzyme inhibition or activation .

Metabolic Pathways

The Lyn peptide inhibitor is involved in the Lyn-coupled IL-5 receptor signaling pathway . It interacts with the Lyn tyrosine kinase and the βc subunit of IL-3/GM-CSF/IL-5 receptors

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Lyn peptide inhibitors typically involves a drug-design strategy to construct sequence-based peptide inhibitors targeting a unique interaction site within Lyn kinase. One example is the synthesis of KRX-123, a Lyn-specific inhibitor, which was found to inhibit cellular proliferation in hormone-refractory prostate cancer cell lines . The synthetic route involves the following steps:

- Identification of the Lyn-binding sequence within the target protein.

- Design and synthesis of a peptide inhibitor using solid-phase peptide synthesis (SPPS).

- Modification of the peptide to enhance cellular internalization, such as N-stearation .

Industrial Production Methods: Industrial production of Lyn peptide inhibitors may involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then subjected to quality control tests to ensure its efficacy and safety.

Analyse Chemischer Reaktionen

Types of Reactions: Lyn peptide inhibitors primarily undergo substitution reactions, where specific amino acid residues within the peptide sequence are modified to enhance binding affinity and specificity. Common reagents used in these reactions include:

- Protecting groups for amino acids during SPPS.

- Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) for peptide bond formation.

Major Products: The major products formed from these reactions are the modified peptide inhibitors with enhanced binding affinity and specificity for Lyn kinase .

Vergleich Mit ähnlichen Verbindungen

Lyn peptide inhibitors can be compared with other kinase inhibitors, such as Dasatinib and UM-164. While Dasatinib is a broad-spectrum kinase inhibitor, Lyn peptide inhibitors are designed to specifically target Lyn kinase, providing higher specificity and potentially fewer off-target effects . Similar compounds include:

Dasatinib: A multi-kinase inhibitor with activity against Lyn kinase but with broader specificity.

UM-164: An experimental drug with higher binding affinity for Lyn kinase compared to Dasatinib.

Lyn peptide inhibitors are unique in their ability to selectively inhibit Lyn kinase, making them valuable tools for studying Lyn-specific signaling pathways and developing targeted therapies.

Eigenschaften

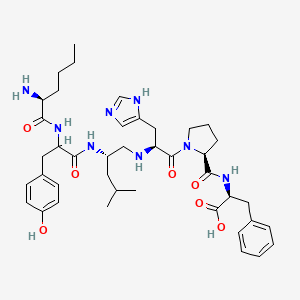

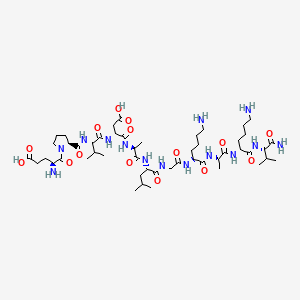

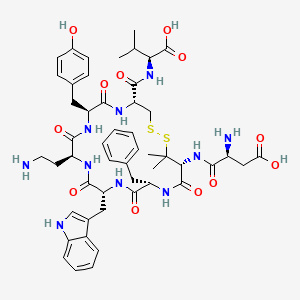

IUPAC Name |

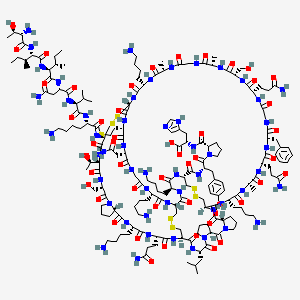

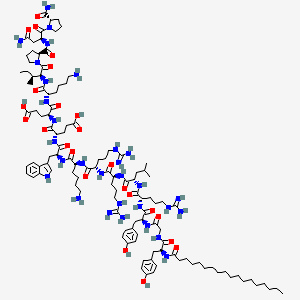

(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C115H184N30O24/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42-93(149)131-86(63-71-43-47-74(146)48-44-71)99(156)130-68-94(150)132-87(64-72-45-49-75(147)50-46-72)108(165)137-82(39-30-59-128-115(124)125)103(160)140-85(62-69(3)4)107(164)136-81(38-29-58-127-114(122)123)101(158)135-80(37-28-57-126-113(120)121)100(157)133-78(35-24-26-55-116)102(159)141-88(65-73-67-129-77-34-23-22-33-76(73)77)109(166)139-84(52-54-96(153)154)105(162)138-83(51-53-95(151)152)104(161)134-79(36-25-27-56-117)106(163)143-97(70(5)7-2)112(169)145-61-32-41-91(145)110(167)142-89(66-92(118)148)111(168)144-60-31-40-90(144)98(119)155/h22-23,33-34,43-50,67,69-70,78-91,97,129,146-147H,6-21,24-32,35-42,51-66,68,116-117H2,1-5H3,(H2,118,148)(H2,119,155)(H,130,156)(H,131,149)(H,132,150)(H,133,157)(H,134,161)(H,135,158)(H,136,164)(H,137,165)(H,138,162)(H,139,166)(H,140,160)(H,141,159)(H,142,167)(H,143,163)(H,151,152)(H,153,154)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128)/t70-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,97-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITSVNFZLBORMW-QMGLJYLZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N5CCCC5C(=O)NC(CC(=O)N)C(=O)N6CCCC6C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(=O)N)C(=O)N6CCC[C@H]6C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C115H184N30O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2370.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

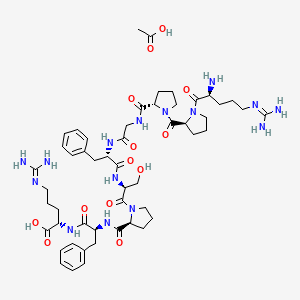

![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)

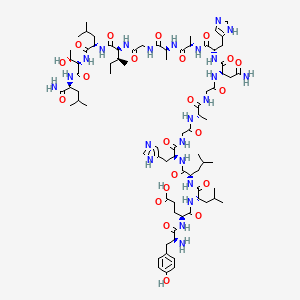

![[Ala107]-MBP (104-118)](/img/structure/B612396.png)

![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B612400.png)